molecular formula C7H9N3O4S B1425129 {[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid CAS No. 1158780-25-6

{[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid

Cat. No. B1425129
CAS RN: 1158780-25-6
M. Wt: 231.23 g/mol
InChI Key: GQQPLPFGGNNARJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis analysis of {[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid is not available in the search results. For detailed synthesis procedures, it’s recommended to refer to scientific literature or contact the suppliers .


Physical And Chemical Properties Analysis

The physical and chemical properties of {[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid are not available in the search results. For detailed properties, it’s recommended to refer to the product’s Material Safety Data Sheet (MSDS) or contact the suppliers .

Scientific Research Applications

Antiviral Activity

The indole derivatives have been reported to exhibit significant antiviral properties. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A, with one compound demonstrating an IC50 value of 7.53 μmol/L and a high selectivity index value against CoxB3 virus . This suggests that derivatives like {[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid could potentially be synthesized and tested for their efficacy against a range of RNA and DNA viruses.

Anticancer Activity

Indole compounds have been actively researched for their anticancer activities. The indole nucleus is a common feature in many synthetic drug molecules, which binds with high affinity to multiple receptors, making it a valuable pharmacophore for cancer treatment . Derivatives like {[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid could be explored for their potential to inhibit the growth of cancer cells.

Safety and Hazards

The safety and hazards associated with {[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid are not available in the search results. For safety information, it’s recommended to refer to the product’s Material Safety Data Sheet (MSDS) or contact the suppliers .

properties

IUPAC Name

2-[[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4S/c1-2-14-3-4-9-10-7(15-4)8-5(11)6(12)13/h2-3H2,1H3,(H,12,13)(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQPLPFGGNNARJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN=C(S1)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid
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{[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid
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